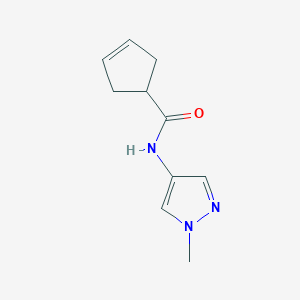
(3r,5r,7r)-N-(4-(diethylamino)but-2-yn-1-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(4-(diethylamino)but-2-yn-1-yl)adamantane-1-carboxamide, also known as DEAB, is a synthetic compound that has been widely used in scientific research. DEAB is a derivative of adamantane, a polycyclic hydrocarbon that has been used as a building block for many drugs due to its unique structural features. DEAB has been found to have various applications in scientific research, including as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play an important role in cancer stem cell biology.
Aplicaciones Científicas De Investigación
Selective 5-HT2 Receptor Antagonists
Adamantane derivatives have been explored for their potential as selective 5-HT2 receptor antagonists. This application is significant for developing treatments for various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. A study by Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and examined their potency as selective 5-HT2 receptor antagonists, highlighting the therapeutic potential of adamantane derivatives in treating platelet aggregation and psychiatric disorders (Fujio et al., 2000).
Supramolecular Chemistry
Adamantane derivatives are used in supramolecular chemistry for creating predictable H-bonded assemblies. Boldog et al. (2019) discussed the crystallization of 1,3,5-trisubstituted adamantane carboxamide and amine hydrochloride, showcasing the potential of adamantane derivatives in designing materials with specific molecular architectures (Boldog et al., 2019).
Novel Antibacterial Agents
Research by Al-Wahaibi et al. (2020) on N′-heteroarylidene-1-carbohydrazide derivatives of adamantane revealed their potent broad-spectrum antibacterial activity. These findings underscore the utility of adamantane derivatives in developing new antimicrobial agents, potentially offering solutions to antibiotic resistance challenges (Al-Wahaibi et al., 2020).
Antiviral Research
Göktaş et al. (2012) explored adamantyl moiety-containing compounds for their antiviral activity against influenza viruses. Their study provides insights into the structural requirements for the antiviral efficacy of adamantane derivatives, offering a basis for developing new antiviral drugs (Göktaş et al., 2012).
Hypoglycemic Activities
The synthesis and evaluation of adamantane-isothiourea hybrid derivatives for in vitro antimicrobial and in vivo hypoglycemic activities were conducted by Al-Wahaibi et al. (2017). This study highlights the potential of adamantane derivatives in managing diabetes through their hypoglycemic effects (Al-Wahaibi et al., 2017).
Propiedades
IUPAC Name |
N-[4-(diethylamino)but-2-ynyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-3-21(4-2)8-6-5-7-20-18(22)19-12-15-9-16(13-19)11-17(10-15)14-19/h15-17H,3-4,7-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJODOXVXUUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


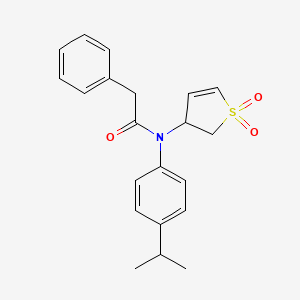
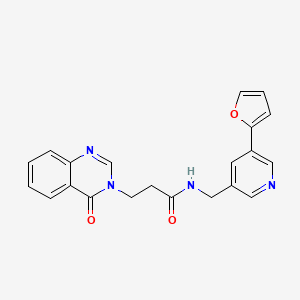
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)
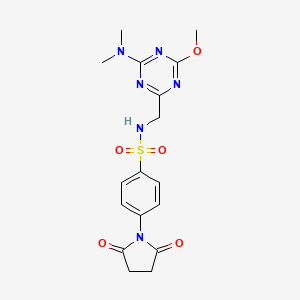
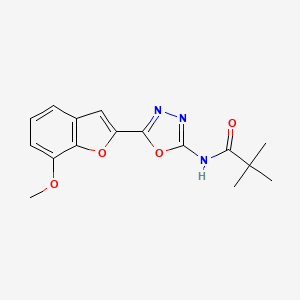
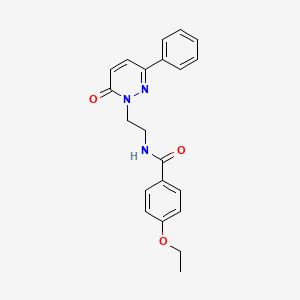
![2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2992696.png)
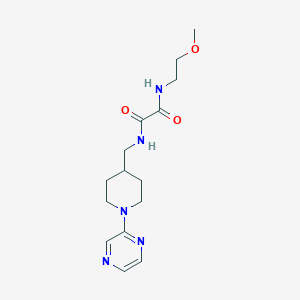
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)
![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)

